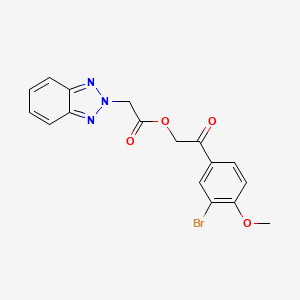
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with benzotriazole and an appropriate esterifying agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions and equipment would depend on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzotriazole derivatives.
Applications De Recherche Scientifique
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate
- 2-(3-chloro-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate
- 2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl 2H-benzotriazol-2-ylacetate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties. The presence of the bromo and methoxy groups can affect the compound’s electronic and steric characteristics, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H14BrN3O4 |
|---|---|
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-2-yl)acetate |
InChI |
InChI=1S/C17H14BrN3O4/c1-24-16-7-6-11(8-12(16)18)15(22)10-25-17(23)9-21-19-13-4-2-3-5-14(13)20-21/h2-8H,9-10H2,1H3 |
Clé InChI |
LJCKVMPEYQQQSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)COC(=O)CN2N=C3C=CC=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




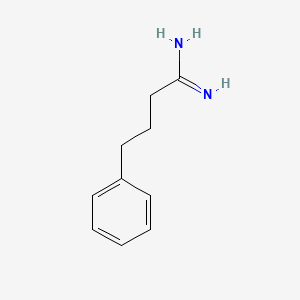
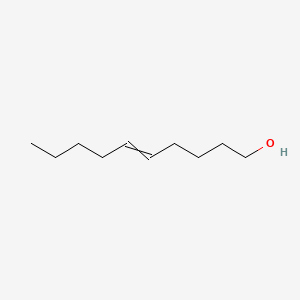
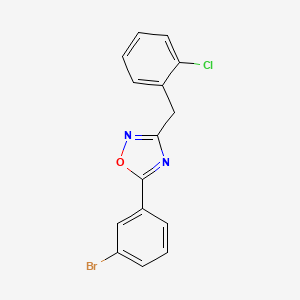

![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)



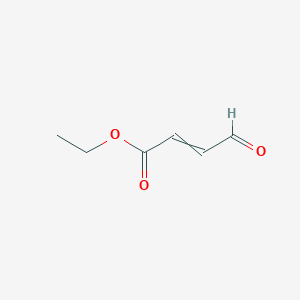
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B12447669.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)
![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)
